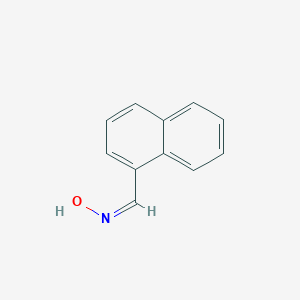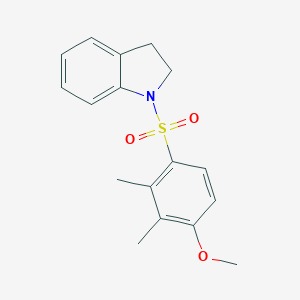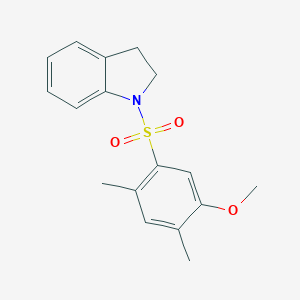![molecular formula C12H15FN2O3S B224817 1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSCPX and is a selective antagonist of the A1 adenosine receptor. In
作用機序
FSCPX acts as a selective antagonist of the A1 adenosine receptor. Adenosine is a nucleoside that acts as a neuromodulator in the brain and peripheral tissues. Adenosine binds to four different adenosine receptor subtypes, including A1, A2A, A2B, and A3. FSCPX selectively binds to the A1 adenosine receptor and inhibits its activation by adenosine. This results in a decrease in the downstream signaling pathways that are regulated by the A1 adenosine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FSCPX are primarily related to its inhibition of the A1 adenosine receptor. In animal models, FSCPX has been shown to decrease heart rate and blood pressure, increase neuronal excitability, and reduce pain sensitivity. FSCPX has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of using FSCPX in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to specifically investigate the role of this receptor subtype in various physiological processes. However, one limitation of using FSCPX is its relatively short half-life, which requires frequent dosing in animal models. Additionally, FSCPX may have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving FSCPX. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FSCPX could be used to investigate the potential neuroprotective effects of A1 adenosine receptor inhibition in these diseases. Another area of interest is the development of more selective and potent A1 adenosine receptor antagonists that can be used in clinical settings. Finally, FSCPX could be used to investigate the role of the A1 adenosine receptor in other physiological processes such as sleep regulation and immune function.
合成法
The synthesis of FSCPX involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to form the intermediate 1-(2-fluorophenylsulfonyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxamide. The synthesis of FSCPX has been optimized to produce high yields and purity.
科学的研究の応用
FSCPX has been extensively studied for its scientific research applications. It is commonly used as a tool to investigate the role of the A1 adenosine receptor in various physiological processes. The A1 adenosine receptor is involved in regulating heart rate, blood pressure, and neurotransmitter release. FSCPX has been used to study the effects of A1 adenosine receptor activation or inhibition in animal models of cardiac ischemia, epilepsy, and pain.
特性
製品名 |
1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide |
|---|---|
分子式 |
C12H15FN2O3S |
分子量 |
286.32 g/mol |
IUPAC名 |
1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H15FN2O3S/c13-10-3-1-2-4-11(10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
InChIキー |
KUUSCYUORGYNGV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2F |
正規SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)







![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
